molecular formula C12H9BrO4S B13991468 Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate

Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate

Cat. No.: B13991468
M. Wt: 329.17 g/mol
InChI Key: FUZNJIRJVVOROH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate ( 1629584-24-2) is a brominated benzo[b]thiophene derivative of high interest in advanced chemical research and development . This compound features a benzo[b]thiophene core, a privileged structure in medicinal chemistry, functionalized with bromine and two methyl ester groups. The presence of these reactive handles makes it a versatile key synthetic intermediate for constructing more complex molecular architectures. Its primary research value lies in its application in organic synthesis , particularly in cross-coupling reactions (such as Suzuki or Stille reactions) where the bromine atom serves as an excellent leaving group. Furthermore, the ester groups can be hydrolyzed to carboxylic acids or reduced to alcohols, providing multiple pathways for further functionalization. Researchers utilize this building block in the exploration of novel pharmaceutical candidates , organic electronic materials , and other specialty chemicals . The benzo[b]thiophene scaffold is frequently investigated for its electronic properties and potential biological activities. This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or personal use. Please refer to the relevant Safety Data Sheet for proper handling and storage information, which typically recommends keeping the compound in a dark place, sealed in dry, at room temperature .

Properties

Molecular Formula

C12H9BrO4S

Molecular Weight

329.17 g/mol

IUPAC Name

dimethyl 3-bromo-1-benzothiophene-2,5-dicarboxylate

InChI

InChI=1S/C12H9BrO4S/c1-16-11(14)6-3-4-8-7(5-6)9(13)10(18-8)12(15)17-2/h3-5H,1-2H3

InChI Key

FUZNJIRJVVOROH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)SC(=C2Br)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Approaches to Benzothiophenes

Benzothiophenes, including substituted derivatives like this compound, are typically prepared by:

  • Radical cyclization of thiophenols or disulfides with alkynes
  • Intramolecular cyclization of aryl sulfides
  • High-temperature pyrolysis or metal-catalyzed cyclizations involving sulfur sources and aromatic precursors

These methods enable the formation of the benzothiophene core, which can then be functionalized.

Radical Cyclization of Disulfides with Alkynes

Summary of Preparation Methods with Yields and Conditions

Method Key Reagents/Conditions Yield (%) Notes
Radical cyclization of disulfides with alkynes Disulfide, dimethyl but-2-ynedioate, TEAB, K2S2O8, 90 °C, 24 h 40-93 Radical mechanism, scalable, regioselective
Palladium-catalyzed coupling PdCl2(dppf), Na2CO3, toluene/EtOH/H2O, reflux, inert atmosphere 64-85 Widely used, mild conditions
Bromination of dimethyl benzo[b]thiophene esters NBS or Br2, inert solvent, controlled temperature Variable Selective bromination at 3-position
Grignard reagent synthesis Mg, dry dibromoethane, 25-35 °C, anhydrous N/A Intermediate for further functionalization

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

    Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.

Major Products Formed

    Substitution: Various substituted benzo[b]thiophene derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

Mechanism of Action

The mechanism of action of dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate involves its interaction with various molecular targets and pathways. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of new chemical bonds. Additionally, the sulfur atom in the thiophene ring can engage in coordination with metal ions, influencing the compound’s reactivity and properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Dimethyl thiophene-2,5-dicarboxylate (CAS 4282-34-2): Lacks the bromine and benzo[b]thiophene moiety, simplifying its synthesis and reducing steric hindrance .

Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate: Contains methyl groups instead of bromine, altering electronic properties and crystal packing .

Dimethyl 3-nitrothiophene-2,5-dicarboxylate : Features a nitro group, a strong electron-withdrawing substituent, which contrasts with bromine’s moderate electron-withdrawing effects .

Physical and Chemical Properties

Compound Substituent(s) Solubility (DMF) Melting Point (°C) Reactivity with Thiolates
Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate Br (position 3) Moderate 180–182* Slower nucleophilic substitution due to steric hindrance
Dimethyl thiophene-2,5-dicarboxylate None High 145–147 High reactivity in MOF synthesis
Dimethyl 3-nitrothiophene-2,5-dicarboxylate NO₂ (position 3) Low 195–197 Rapid nitro-to-thiolate substitution

Commercial and Practical Considerations

  • Cost and Availability : Brominated derivatives are less commercially prevalent than dimethyl thiophene-2,5-dicarboxylate (priced at €256/g for 1g ), reflecting higher synthesis complexity and niche applications .
  • Stability : Bromine’s electronegativity may enhance thermal stability compared to methyl-substituted analogs but could introduce hydrolytic sensitivity in ester groups under basic conditions .

Research Findings and Key Insights

  • Synthetic Challenges : Bromination at position 3 requires precise control to avoid polybromination, unlike nitration or methylation, which are more straightforward .
  • Electrochemical Performance : Thiophene-2,5-dicarboxylate-based MOFs achieve specific capacitances up to 3.0 V in supercapacitors, whereas brominated analogs are untested in this context but may trade conductivity for structural diversity .
  • Luminescence Quenching: Bromine’s presence could enable sensitive detection of analytes (e.g., quinoline) in MOFs via concentration-dependent quenching, a property less pronounced in non-halogenated analogs .

Biological Activity

Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate is a complex organic compound that has garnered attention in medicinal chemistry and organic synthesis. Its unique structure, characterized by a bromine atom attached to a benzo[b]thiophene core and two ester functional groups, suggests potential biological activity. This article explores the biological activity of this compound, summarizing current research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the following chemical formula:

C12H10BrO4SC_{12}H_{10}BrO_4S

This compound features:

  • Bromine substituent : Enhances reactivity and may influence biological interactions.
  • Dicarboxylate structure : Provides potential sites for interactions with biological molecules.

Biological Activity Overview

Research on the biological activity of this compound is still emerging. Preliminary studies suggest interactions with various biological systems, which may include:

  • Enzyme inhibition : Potential to inhibit specific enzymes involved in metabolic pathways.
  • Receptor modulation : Possible interactions with receptors influencing signaling pathways.

Case Studies and Research Findings

  • Antioxidant Activity :
    • A study investigated the antioxidant properties of related compounds in the benzo[b]thiophene series. These compounds demonstrated significant radical-scavenging activity, suggesting that this compound may exhibit similar properties due to its structural similarities.
  • Anti-inflammatory Effects :
    • Research on thiophene derivatives indicated anti-inflammatory activity through the inhibition of pro-inflammatory cytokines. This compound's structure may confer similar effects, warranting further investigation .
  • Neuroprotective Potential :
    • Compounds structurally similar to this compound have shown neuroprotective effects by inhibiting cholinesterase activity. This property suggests potential applications in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Biological ActivityObservations & References
Antioxidant ActivitySignificant radical-scavenging potential observed.
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines suggested .
Neuroprotective PotentialInhibition of cholinesterase activity noted .

Future Directions

The biological activity of this compound requires further exploration through:

  • In vitro studies : To elucidate mechanisms of action and specific targets.
  • In vivo studies : To assess therapeutic potential and safety profiles.
  • Structure-activity relationship (SAR) studies : To optimize derivatives for enhanced efficacy.

Q & A

Q. What are the typical synthetic routes to prepare dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate?

The compound is synthesized via bromination of a pre-functionalized benzo[b]thiophene scaffold. A common approach involves:

  • Step 1 : Preparation of the benzo[b]thiophene dicarboxylate core via cyclization of diethyl oxalate with thiodiglycolic acid derivatives under reflux in anhydrous THF or acetonitrile .
  • Step 2 : Bromination at the 3-position using electrophilic brominating agents (e.g., N-bromosuccinimide, NBS) in the presence of a Lewis acid catalyst (e.g., PBr₃) or under photochemical conditions .
  • Step 3 : Esterification or transesterification to install methyl groups at the 2- and 5-positions using methanol and acid catalysis .
    Key Characterization : Confirm regioselectivity via 1H^1H-NMR (e.g., singlet for methyl ester protons) and X-ray crystallography for structural validation .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients to isolate the product. Monitor purity via TLC (Rf ~0.3–0.5 in 1:3 EtOAc/hexane) .
  • Spectroscopy :
    • 1H^1H-NMR: Look for a singlet at δ ~3.8–4.0 ppm (methyl esters) and aromatic proton signals split by bromine’s electronegativity .
    • 13C^{13}C-NMR: Confirm carbonyl carbons at δ ~165–170 ppm .
  • Mass Spectrometry : ESI-MS or HRMS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z ~342–344 for C₁₂H₉BrO₄S) .

Advanced Research Questions

Q. What challenges arise in achieving regioselective bromination of the benzo[b]thiophene core?

Bromination at the 3-position competes with potential side reactions at other positions due to the electron-rich thiophene ring. Methodological Solutions :

  • Directing Groups : Use ester groups at 2- and 5-positions to direct electrophilic bromination to the 3-position via steric and electronic effects .
  • Catalytic Systems : Employ Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., FeCl₃) to stabilize transition states and enhance regioselectivity .
  • Kinetic Control : Optimize reaction temperature (e.g., 0–25°C) and stoichiometry (1.1–1.2 eq. NBS) to minimize over-bromination .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The C-Br bond in this compound enables participation in:

  • Suzuki-Miyaura Coupling : React with aryl boronic acids under Pd(PPh₃)₄ catalysis (e.g., 1 mol% Pd, K₂CO₃, DMF/H₂O, 80°C) to install aryl groups .
  • Buchwald-Hartwig Amination : Introduce amines via Pd/Xantphos catalysts, though steric hindrance from ester groups may require elevated temperatures (100–120°C) .
    Mechanistic Insight : Bromine’s electronegativity polarizes the C-Br bond, facilitating oxidative addition to Pd(0) .

Q. What are the applications of this compound in materials science or medicinal chemistry?

  • Organic Electronics : The benzo[b]thiophene core serves as a building block for conjugated polymers due to its planar structure and electron-deficient nature. Bromine allows further functionalization for tuning optoelectronic properties .
  • Pharmaceutical Intermediates : The ester groups and bromine make it a precursor for prodrugs or kinase inhibitors, though bioactivity studies require de-esterification or derivatization .

Q. How can researchers address contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 60–85%) arise from:

  • Solvent Purity : Residual moisture in THF or CH₂Cl₂ can quench bromination; use rigorously dried solvents (e.g., over CaH₂) .
  • Catalyst Deactivation : Trace oxygen or impurities in Pd catalysts reduce coupling efficiency; employ Schlenk techniques for air-sensitive steps .
  • Workup Optimization : Adjust pH during aqueous extraction (e.g., NaHCO₃ for acidic byproducts) to improve recovery .

Methodological Best Practices

Q. What safety precautions are critical when handling this compound?

  • Brominated Reagents : NBS and PBr₃ are corrosive and moisture-sensitive; use in a fume hood with PPE (gloves, goggles) .
  • Solvent Hazards : Dichloromethane (suspected carcinogen) and THF (peroxide formation) require proper ventilation and disposal .
  • Waste Management : Neutralize acidic or brominated waste with NaHCO₃ before disposal per local regulations .

Q. How can computational methods aid in optimizing synthetic pathways?

  • DFT Calculations : Predict bromination regioselectivity by analyzing Fukui indices or LUMO maps of the benzo[b]thiophene core .
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., THF vs. DMF) to refine experimental conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.